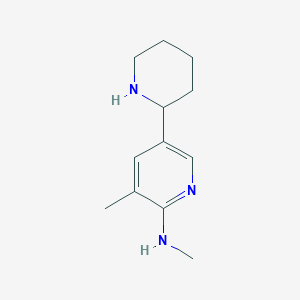

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

Description

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a substituted pyridin-2-amine derivative characterized by:

- A pyridine ring with an amino group at position 2.

- A piperidin-2-yl substituent at position 5, introducing a bicyclic nitrogen-containing moiety.

- Methyl groups at the N-position (amine nitrogen) and position 3 of the pyridine core.

Its structural complexity arises from the interplay of aromaticity, steric effects from the piperidine ring, and electronic contributions from the methyl substituents.

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,3-dimethyl-5-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-9-7-10(8-15-12(9)13-2)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15) |

InChI Key |

ZERFZCSSQQKWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable piperidine derivative. One common method involves the condensation of 2-aminopyridine with a piperidine aldehyde under mild conditions, followed by reduction with sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring in N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine can undergo oxidation to form pyridine N-oxides. For example:

-

Reagent : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Mechanism : Electrophilic addition of oxygen to the pyridine nitrogen, forming a stable N-oxide derivative.

-

Outcome : Enhanced solubility in polar solvents and altered electronic properties for further functionalization .

Nucleophilic Substitution

The tertiary amine and pyridine nitrogen participate in substitution reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., NaH or Et₃N) .

-

Example : Reaction with trimethylsilyl cyanide (TMSCN) at the ortho-position of pyridine N-oxides, yielding cyanated derivatives .

-

Conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DCM), and controlled temperatures (0–40°C) .

Alkylation and Acylation

The dimethylamine group undergoes alkylation and acylation:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salts | 60–75% |

| Acylation | Acetyl chloride, Et₃N | Acetamide derivatives | 50–65% |

Reduction Reactions

The piperidine moiety can be reduced further, though this is less common:

-

Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

-

Outcome : Saturation of the piperidine ring or cleavage of C–N bonds under extreme conditions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Reagents : Benzyl 1,2,3-triazine-5-carboxylate under Diels–Alder conditions .

-

Mechanism : [4+2] cycloaddition between the pyridine ring and dienophiles, forming tricyclic structures .

Comparative Reactivity Table

Mechanistic Insights

-

Electronic Effects : The electron-deficient pyridine ring directs electrophilic attacks to the nitrogen, while the piperidine’s lone pair enhances nucleophilicity at the amine .

-

Steric Considerations : The 3-methyl group on the pyridine ring imposes steric hindrance, favoring para-substitution in aromatic reactions .

Scientific Research Applications

Chemical Properties and Structure

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has the following characteristics:

- Molecular Formula : C12H18N2

- Molecular Weight : Approximately 218.29 g/mol

- Structural Features : The compound includes a pyridine ring substituted with a piperidine moiety and two methyl groups, which contribute to its biological activity and interaction with various targets in biological systems .

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Some notable areas of research include:

- Antitumor Activity : this compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may exhibit significant activity against specific cancer cell lines, such as RPMI-8226 leukemia cells .

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a potential agent for treating neurological disorders. Its interactions with receptors involved in neurochemical pathways could lead to new treatments for conditions like anxiety or depression .

Biological Studies

Research has focused on the compound's binding affinity to various receptors and enzymes:

- Enzyme Inhibition : this compound has been studied for its role as an enzyme inhibitor, which can affect metabolic pathways related to disease processes.

- Receptor Modulation : The compound's interaction with specific receptors suggests potential applications in developing drugs that target these sites for therapeutic effects .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against leukemia cells, demonstrating a GI50 value of approximately 0.08 µM against RPMI-8226 cells. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, the compound was tested for its effects on neurotransmitter systems. It showed significant modulation of neurotransmitter release in vitro, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key differences are summarized below.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Bioactivity Piperidine vs. Piperazine Rings: The presence of a piperidin-2-yl group (6-membered ring with one nitrogen) in the target compound introduces distinct steric and electronic effects compared to piperazinyl substituents (6-membered ring with two nitrogens) in analogs like 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine . Piperazinyl derivatives are often employed in kinase inhibitors due to their ability to engage in hydrogen bonding. Electron-Withdrawing vs. In contrast, analogs like N,N-Dimethyl-3-nitropyridin-2-amine feature a nitro group (electron-withdrawing), which may reduce nucleophilicity at the pyridine core.

For example, 5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) showed IC₅₀ values of 12.3 µM (AChE) and 18.7 µM (BChE) . These results suggest that substitution at position 5 (e.g., aryl groups) significantly influences potency.

Synthetic Accessibility

Biological Activity

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 205.30 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and two methyl groups, contributing to its unique biological properties .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Alkylation Reactions : Utilizing piperidine derivatives with methylating agents.

- Cyclization Techniques : Employing cyclization reactions involving pyridine precursors.

These methods allow for the production of the compound in high yields and purity, essential for biological testing.

This compound has shown potential in interacting with multiple biological targets, including:

- Receptors : It exhibits binding affinity to various neurotransmitter receptors which could influence central nervous system (CNS) activity.

- Enzymes : The compound has been studied for its inhibitory effects on kinases involved in cell proliferation and survival pathways.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These values indicate that this compound has significant potential as an anticancer agent.

Case Studies

- Study on Anticancer Activity : In a recent investigation, this compound was tested against human cancer cell lines including HeLa and A549. The results indicated a dose-dependent inhibition of cell proliferation, with notable apoptosis induction observed in treated cells .

- Neuropharmacological Studies : The compound's interaction with CNS receptors has been examined, revealing potential anxiolytic and sedative effects similar to existing pharmacotherapies .

Structure–Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. Compounds with additional functional groups such as hydroxyl (-OH) or carbonyl (C=O) have demonstrated enhanced antiproliferative effects due to improved interactions with cellular targets .

Q & A

Q. What are the optimal synthetic routes for N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine?

The synthesis can leverage pyridine core modifications. For example:

- Amination : Pyridine derivatives react with sodium amide (NaNH₂) at 100°C to yield 2-aminopyridine via nucleophilic substitution (e.g., pyridine → pyridin-2-amine) .

- Piperidine integration : Piperidine moieties can be introduced via alkylation or reductive amination. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-alkylation .

- Methylation : Dimethylation at the N and 3-positions may require selective protecting groups to ensure regioselectivity.

Q. Which analytical techniques are most reliable for structural characterization?

- X-ray crystallography : Provides definitive bond lengths, angles, and dihedral angles (e.g., as used for pyridine derivatives in and ) .

- DFT/B3LYP calculations : Basis sets like 6-311G(d,p) and cc-pVTZ predict optimized geometries, validated against experimental XRD data .

- NMR spectroscopy : ¹H/¹³C NMR resolves methyl and piperidinyl substituents, while 2D techniques (e.g., COSY, NOESY) confirm spatial arrangements .

Q. How can purity and stability be assessed during synthesis?

- HPLC : Use C18 columns with UV detection (≥98% purity threshold) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Stability tests : Monitor degradation under varying pH, temperature, and light using accelerated stability protocols .

Advanced Research Questions

Q. How do computational modeling parameters affect predictions of molecular geometry?

Discrepancies between DFT-calculated and experimental structures arise from basis set limitations. For example:

- The 6-311G(d,p) basis set may underestimate piperidine ring puckering, while cc-pVQZ improves accuracy but increases computational cost .

- Van der Waals corrections (e.g., Grimme’s D3) enhance non-covalent interaction modeling in docking studies .

Q. What strategies resolve contradictions in basicity measurements for pyridine-piperidine hybrids?

- Solvent effects : Piperidine’s pKₐ (~2.7) is higher than pyridine’s (~8.7) due to its saturated ring, but solvent polarity (e.g., water vs. DMSO) shifts protonation equilibria .

- Electrostatic potential maps : Compare charge distribution at nitrogen atoms to rationalize basicity trends .

Q. How can molecular docking elucidate bioactivity against targets like mTOR or kinases?

- Protein preparation : Use PDB structures (e.g., 3M-related ligands in ) for docking simulations .

- Ligand flexibility : Account for piperidine ring conformers and methyl group orientations during binding pose sampling .

- Binding affinity validation : Cross-validate docking scores (e.g., AutoDock Vina) with SPR or ITC experimental data .

Q. What are key considerations in structure-activity relationship (SAR) studies for modifying substituents?

- Piperidine substitution : Replace the piperidine ring with morpholine or azetidine to assess steric/electronic effects on target engagement .

- Methyl group positioning : Compare N-methyl vs. C3-methyl derivatives using kinase inhibition assays (e.g., IC₅₀ shifts in mTOR inhibitors) .

Q. How should stereochemical outcomes be addressed in asymmetric synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured catalysts during piperidine ring formation to control enantioselectivity .

- Circular dichroism (CD) : Monitor optical activity to confirm retention of stereochemistry during reactions .

Q. How can conflicting spectroscopic data be reconciled during structural validation?

- Overlay experiments : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify mismatches (e.g., NH stretching in amines) .

- Dynamic NMR : Resolve rotational barriers in piperidine rings at variable temperatures .

Methodological Guidelines

- Experimental Design : Always include control reactions (e.g., unsubstituted pyridine analogs) to benchmark synthetic yields or bioactivity .

- Data Interpretation : Use statistical tools (e.g., RMSD for XRD/DFT comparisons) to quantify structural deviations .

- Reproducibility : Document solvent purity, catalyst batches, and reaction monitoring intervals (e.g., TLC every 30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.